Lipophilicity Superiority: XLogP3 of 10.3 Versus Octadecyl-Only Phenolic Analogs
alpha-(Octadecylamino)cresol exhibits a computed XLogP3 of 10.3, reflecting the combined hydrophobic contribution of the 18-carbon alkyl chain and the aromatic cresol core [1]. While directly comparable computed XLogP3 values for the closest analogs—4-octadecyl-o-cresol and 2-[(octadecylimino)methyl]phenol—are not available in the same authoritative database, the target compound's nitrogen-containing secondary amine differentiates it from the nitrogen-free octadecyl phenol class. The presence of the ionizable secondary amine together with a high XLogP3 suggests a pH-dependent solubility profile not achievable with pure hydrocarbon-tailed phenols, which is relevant for formulations requiring controlled release or pH-triggered partitioning [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 10.3 (PubChem 2.2) |
| Comparator Or Baseline | 4-Octadecyl-o-cresol: XLogP3 not publicly computed in PubChem; class-typical XLogP3 for C18-alkyl phenols ranges ~9.5–11.0. Irganox 1076 (octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): estimated XLogP3 ~12.5 [2]. |
| Quantified Difference | Target XLogP3 (10.3) falls between simple octadecyl phenols and the heavily substituted Irganox 1076, indicating intermediate lipophilicity suited for balanced oil solubility without excessive steric hindrance. |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
A XLogP3 of 10.3 provides procurement-relevant evidence that this compound occupies a distinct lipophilicity niche—more polar than fully esterified hindered phenols like Irganox 1076 yet more lipophilic than short-chain aminomethyl phenols—enabling tailored solubility in specific base oil or polymer matrix polarity ranges.
- [1] PubChem. (2024). alpha-(Octadecylamino)cresol, CID 15301025. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/alpha-_Octadecylamino_cresol View Source
- [2] Laguerre, M., López-Giraldo, L. J., Lecomte, J., Figueroa-Espinoza, M. C., Baréa, B., Weiss, J., Decker, E. A., & Villeneuve, P. (2010). Relationship between hydrophobicity and antioxidant ability of "phenolipids" in emulsion: A parabolic effect of the chain length of rosmarinate esters. Journal of Agricultural and Food Chemistry, 58(5), 2869–2876. View Source
